N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide
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Overview
Description
N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative known for its diverse biological activities.
Preparation Methods
The synthesis of N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of aniline derivatives with sulfonyl chlorides. The process often includes the following steps:
Starting Material: Aniline derivatives.
Reaction with Sulfonyl Chloride: The aniline derivative reacts with sulfonyl chloride in the presence of a base to form the sulfonamide.
Acetylation: The sulfonamide is then acetylated using acetic anhydride or acetyl chloride.
Chemical Reactions Analysis
N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Halogens, nitro groups.
Scientific Research Applications
N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide can be compared with other sulfonamide derivatives such as:
N-{4-[(4-bromophenyl)sulfamoyl]phenyl}acetamide: Known for its antimicrobial and antiproliferative properties.
N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide: Studied for its antifungal activities.
N-{4-[(2-trifluoromethylphenyl)sulfamoyl]phenyl}acetamide: Exhibits significant antibacterial activity
This compound stands out due to its unique fluorine substitution, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C14H13FN2O3S |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[4-[(2-fluorophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)15/h2-9,17H,1H3,(H,16,18) |
InChI Key |
GOTOEVGTYQIPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
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